molecular formula C12H16N4O4 B104933 1-(4'-Carboxybutyl)-3,7-dimethylxanthine CAS No. 38975-44-9

1-(4'-Carboxybutyl)-3,7-dimethylxanthine

Cat. No. B104933
CAS RN: 38975-44-9
M. Wt: 280.28 g/mol
InChI Key: JDMFPLGXRUJOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4’-Carboxybutyl)-3,7-dimethylxanthine” is a compound that has been shown to be more effective than Pentoxifylline (PTX) in protecting WC/1 murine fibrosarcoma cells from TNF-alpha cytotoxicity and in inhibiting neutrophil superoxide anion production, degranulation (lactoferrin release), and surface expression of the beta-2 integrin CD11b/CD18 . It is also a PTX metabolite .


Molecular Structure Analysis

The molecular structure of “1-(4’-Carboxybutyl)-3,7-dimethylxanthine” consists of a carboxyl functional group, CO2H, attached to a carbonyl group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Physical And Chemical Properties Analysis

“1-(4’-Carboxybutyl)-3,7-dimethylxanthine” is a white powder that is soluble in ethyl acetate . Its molecular weight is 280.28 g/mol .

Scientific Research Applications

1. Crystal Structure Analysis

  • Application Summary: The compound “1-(4’-Carboxybutyl)-3,7-dimethylxanthine” was used in a study to determine its crystal structure .
  • Methods of Application: The crystal structure was determined using X-ray diffraction techniques . The compound was obtained using commercial 1-(4-carboxybutyl)-3-methyl-1H-imidazol-3-ium bromide through anion exchanging with potassium hexafluorophosphate .
  • Results: The crystal structure of the compound was successfully determined, with the molecular structure shown in the figure provided in the source .

2. Engineering Mitochondriotropic Carbon Dots

  • Application Summary: The compound “1-(4’-Carboxybutyl)-3,7-dimethylxanthine” was used in the engineering of mitochondriotropic carbon dots for targeting cancer cells .
  • Methods of Application: A series of nitrogen-doped carbon dots were prepared by the one-step microwave-assisted pyrolysis of citric acid and ethylenediamine . Following optimization of the reaction conditions for maximum fluorescence, functionalization at various degrees with alkylated triphenylphosphonium functional groups of two different alkyl chain lengths afforded a series of functionalized carbon dots .
  • Results: By the appropriate selection of the alkyl chain length and degree of functionalization, successful mitochondrial targeting was attained, while preserving non-toxicity and biocompatibility . In vitro cell experiments performed on normal as well as cancer cell lines proved their non-cytotoxic character and imaging potential, even at very low concentrations, by fluorescence microscopy .

3. Hydrophilic Metal–Organic Frameworks for N-linked Glycopeptide Enrichment

  • Application Summary: This compound was used in the synthesis of hydrophilic metal–organic frameworks (MOFs) for N-linked glycopeptide enrichment .
  • Methods of Application: Zwitterionic ligands of 1,3-bis(4-carboxybutyl) imidazolium bromide were selected to coordinate with Zn 2+ onto the surface of Fe 3 O 4 nanoparticles. Then, Ti 4+ was introduced to enhance the positive charge of the MOF .
  • Results: The hydrophilic MOFs showed good performance in the enrichment of N-linked glycopeptides, which is of great significance for the timely clinical diagnosis and therapy .

4. Synthesis of Zwitterionic Metal–Organic Frameworks

  • Application Summary: This compound was used in the synthesis of zwitterionic metal–organic frameworks (MOFs) for N-linked glycopeptide enrichment .
  • Methods of Application: Zwitterionic ligands of 1,3-bis(4-carboxybutyl) imidazolium bromide were selected to coordinate with Zn 2+ onto the surface of Fe 3 O 4 nanoparticles. Then, Ti 4+ was introduced to enhance the positive charge of the MOF .
  • Results: The zwitterionic MOFs showed good performance in the enrichment of N-linked glycopeptides, which is of great significance for the timely clinical diagnosis and therapy .

properties

IUPAC Name

5-(3,7-dimethyl-2,6-dioxopurin-1-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-14-7-13-10-9(14)11(19)16(12(20)15(10)2)6-4-3-5-8(17)18/h7H,3-6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMFPLGXRUJOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192262
Record name 1-(4'-Carboxybutyl)-3,7-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4'-Carboxybutyl)-3,7-dimethylxanthine

CAS RN

38975-44-9
Record name 1-(4'-Carboxybutyl)-3,7-dimethylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038975449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4'-Carboxybutyl)-3,7-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38975-44-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,7-DIMETHYL-1-(4-CARBOXYBUTYL)XANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O96A21QV23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4'-Carboxybutyl)-3,7-dimethylxanthine
Reactant of Route 2
Reactant of Route 2
1-(4'-Carboxybutyl)-3,7-dimethylxanthine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4'-Carboxybutyl)-3,7-dimethylxanthine
Reactant of Route 4
Reactant of Route 4
1-(4'-Carboxybutyl)-3,7-dimethylxanthine
Reactant of Route 5
Reactant of Route 5
1-(4'-Carboxybutyl)-3,7-dimethylxanthine
Reactant of Route 6
1-(4'-Carboxybutyl)-3,7-dimethylxanthine

Citations

For This Compound
32
Citations
TA Bryce, JL Burrows, KW Jolley - Journal of Chromatography B …, 1985 - Elsevier
Standard solutions (1 mg/ml) of CP-DMX, CB-DMX and the internal standard, l-(3’-carboxypropyl)-3-methyl-7-propylxanthine(IV in Fig. 1) were prepared by dissolving the solid material …
Number of citations: 10 www.sciencedirect.com
ID Wilson, J Fromson, IM Ismail, JK Nicholson - Journal of pharmaceutical …, 1987 - Elsevier
High resolution proton NMR spectroscopy can be used to detect and quantify a wide range of intermediary metabolites present in biological fluids such as urine and plasma [1-8]. With …
Number of citations: 33 www.sciencedirect.com
USEOFFD SAMPLES - BIOACTIVE ANALYTES, Including CNS …, 2013 - books.google.com
Oxpentify11ine (R= a above) is used extensively in the treatment of vascular disease. Studies on its metabolic fate (J. Chamberlain & co-workers, to be published) have shown it to be …
Number of citations: 0 books.google.com
M Fantin, L Quintieri, E Kúsz, E Kis, H Glavinas… - European journal of …, 2006 - Elsevier
Previous investigations indicate that some of the metabolites of the hemorheological agent pentoxifylline (PTX), namely 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (M1), 1-(4-carboxybutyl)…
Number of citations: 35 www.sciencedirect.com
VF Mauro, LS Mauro… - The Journal of Clinical …, 1992 - Wiley Online Library
Pentoxifylline is a synthetic xanthine derivative and is hepatically cleared. The natural dimethylxanthines theobromine and theophylline have been shown to have enhanced metabolism …
Number of citations: 18 accp1.onlinelibrary.wiley.com
IM Ismail, ID Wilson - … ANALYTES, Including CNS Drugs, Peptides, and …, 1986 - Springer
The application of high-resolution proton NMR spectroscopy to the measurement of drugs and their metabolites in biological fluids is of increasing interest to analytical chemists and …
Number of citations: 1 link.springer.com
JD Cleary, PC Evans, AH Hikal… - American journal of …, 1999 - academic.oup.com
The pharmacokinetics of crushed and intact pentoxifylline tablets were compared, and the frequency of adverse effects was evaluated. Intact 400-mg extended-release pentoxifylline …
Number of citations: 52 academic.oup.com
VF Mauro, LS Mauro… - The Journal of Clinical …, 1988 - Wiley Online Library
Pentoxifylline, recently approved for the treatment of intermittent claudication, is hepatically cleared with a high degree of first‐pass metabolism. Subsequently, the effect of cimetidine on …
Number of citations: 15 accp1.onlinelibrary.wiley.com
L Vlase, B Kiss, D Muntean, SE Leucuţa - Talanta, 2010 - Elsevier
A new rapid, sensitive and selective liquid chromatography coupled with mass spectrometry method was developed and validated for the simultaneous quantification of pentoxifylline (…
Number of citations: 14 www.sciencedirect.com
K Miller, A Louie, AL Baltch, RP Smith… - Antimicrobial agents …, 1998 - Am Soc Microbiol
Pentoxifylline has immunomodulatory properties and has been shown to decrease organ damage and improve survival in animals with gram-negative sepsis or endotoxemia. This …
Number of citations: 27 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.